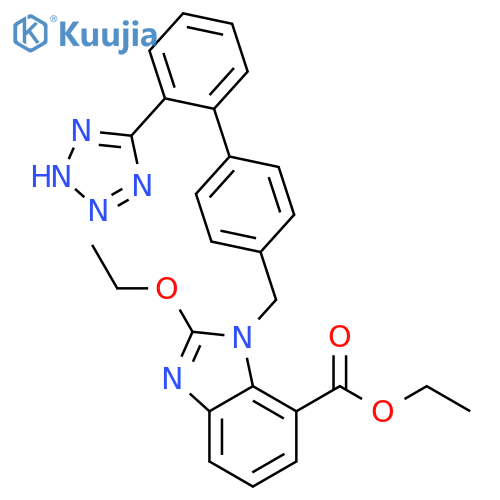Cas no 139481-58-6 (Candesartan Ethyl Ester)

Candesartan Ethyl Ester structure
商品名:Candesartan Ethyl Ester
CAS番号:139481-58-6
MF:C26H24N6O3
メガワット:468.507164955139
MDL:MFCD00909010
CID:139476
PubChem ID:9869241
Candesartan Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole-7-carboxylicacid, 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, ethylester
- ethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
- 1H-Benzimidazole-7-carboxylicacid, 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]meth...
- 2-ETHOXY-1-[[2'-(1H-TETRAZOL-5-YL)[1,1'-BIPHENYL]-4-YL]METHYL]-,1H-BENZIMIDAZOLE-7-CARBOXYLIC ETHYL ESTER
- Candesartan Ethyl Ester
- Ethyl -2-ethoxy-1-[[(2-(1Htetrazol-5-yl)biphenyl-4-yl-) methyl]
- (Ethyl 1-{[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-ethoxybenzimidazole-7-carboxylate)
- 2-Ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester
- CANDESARTAN CILEXETIL IMPURITY A [EP IMPURITY]
- Ethyl 1-((2'-(1H -tetrazol-5-yl)biphenyl-4-yl)methyl(-2-ethoxybenzimidazole-7-carboxylate
- L006258
- J-007280
- ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)-biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
- SCHEMBL683298
- ethyl 2-ethoxy-l-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
- ethyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
- Ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazoie-7-carboxylate
- BCPWNYREAURMOP-UHFFFAOYSA-N
- AMY22169
- AKOS015964210
- UNII-8TT2Y1F36J
- Ethyl candesartan
- ethyl 2-ethoxy-1-{[2'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-1,3-benzodiazole-7-carboxylate
- AC-18527
- Ethyl 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate
- 139481-58-6
- Ethyl 2-ethoxy-l-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl]benzimidazole-7-carboxylate
- Q27270999
- 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, ethyl ester
- Candesartan cilexetil impurity A [EP]
- D95996
- Ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl]benzimidazole-7-carboxylate
- A1-01748
- 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, ethyl ester
- Ethyl -2-ethoxy-1-[[(2 inverted exclamation marka-(1Htetrazol-5-yl)biphenyl-4-yl-) methyl]benzimidazole]-7-carboxylate
- Candesartan Cilexetil EP Impurity A
- DTXSID50161059
- Ethyl-2-ethoxy-1-[[(2-(1htetrazol-5-yl)biphenyl-4-yl-)methyl]
- EC 642-256-1
- AS-58069
- (ETHYL 1-{[2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL]METHYL-2-ETHOXYBENZIMIDAZOLE-7-CARBOXYLATE)
- ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl) biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
- BCP07078
- ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
- Candesartan cilexetil specified impurity A [EP]
- Ethyl 2-ethoxy-1-[[2'-(1 H-tetrazol-5-yl)biphenyl-4-yl]-methyl]benzimidazole-7-carboxylate
- FT-0664224
- ethyl 2-ethoxy-1-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-1,3-benzodiazole-7-carboxylate
- 8TT2Y1F36J
- ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-benzimidazole-7-carboxylate
- ethyl1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
- NS00007715
- Ethyl 1-((2'-(1H-tetrazol-5-yl)-(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzo(d)imidazole-7-carboxylate
- Ethyl 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate
- ethyl 2-ethoxy-1-[[2'-(1 H-tetrazol-5-yl)biphenyl-4-yl]methyl]-benzimidazole-7-carboxylate
- Ethyl 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl]-1H-benzimidazole-7-carboxylate
-
- MDL: MFCD00909010
- インチ: InChI=1S/C26H24N6O3/c1-3-34-25(33)21-10-7-11-22-23(21)32(26(27-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-28-30-31-29-24/h5-15H,3-4,16H2,1-2H3,(H,28,29,30,31)
- InChIKey: BCPWNYREAURMOP-UHFFFAOYSA-N
- ほほえんだ: CCOC(C1C=CC=C2C=1N(C(=N2)OCC)CC1C=CC(C2=CC=CC=C2C2=NNN=N2)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 468.19100
- どういたいしつりょう: 468.19098865g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 108Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.33
- ゆうかいてん: 157-159°C
- ふってん: 709.56 °C at 760 mmHg
- フラッシュポイント: 382.928 °C
- PSA: 107.81000
- LogP: 4.50710
Candesartan Ethyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:(BD559089)
Candesartan Ethyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C175570-10mg |
Candesartan Ethyl Ester |
139481-58-6 | 10mg |
$ 215.00 | 2023-09-08 | ||
| TRC | C175570-25mg |
Candesartan Ethyl Ester |
139481-58-6 | 25mg |
$ 481.00 | 2023-09-08 | ||
| Alichem | A069002526-25g |
Ethyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-58-6 | 97% | 25g |
$207.10 | 2022-04-02 | |
| Alichem | A069002526-100g |
Ethyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-58-6 | 97% | 100g |
$591.60 | 2022-04-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E49370-5mg |
Ethyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-58-6 | ,HPLC≥98% | 5mg |
¥400.0 | 2023-09-08 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80586-5mg |
Candesartan ethyl ester |
139481-58-6 | 98.0% | 5mg |
¥250 | 2021-05-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-211008-10 mg |
Candesartan Ethyl Ester, |
139481-58-6 | 10mg |
¥2,106.00 | 2023-07-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2017-20MG |
139481-58-6 | 20MG |
¥7150.69 | 2023-01-14 | |||
| SHENG KE LU SI SHENG WU JI SHU | sc-211008-10mg |
Candesartan Ethyl Ester, |
139481-58-6 | 10mg |
¥2106.00 | 2023-09-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1087814-10MG |
Candesartan cilexetil Related Compound A |
139481-58-6 | 10mg |
¥10902.39 | 2023-09-08 |
Candesartan Ethyl Ester 関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
139481-58-6 (Candesartan Ethyl Ester) 関連製品
- 139481-59-7(Candesartan)
- 1346604-70-3(Candesartan-d)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:139481-58-6)坎地沙坦乙酯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ